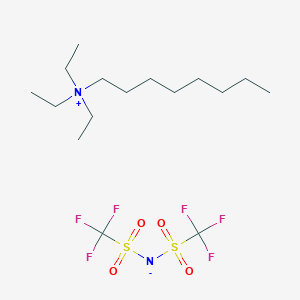
1-Butyl-4-methylpyridinium tricyanomethanide; 98%
Overview
Description
Scientific Research Applications
Carbon Dioxide Solubility and Modelling
1-Butyl-4-methylpyridinium tricyanomethanide has been identified as an effective solvent for carbon dioxide (CO2) solubility. Research indicates that it exhibits higher CO2 solubility compared to other cations, making it valuable in CO2 capture and storage applications. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can accurately represent experimental data of CO2 solubility in this ionic liquid, suggesting its potential in modeling and simulation of CO2-related processes (Ayad, Negadi, & Mutelet, 2018).
High Pressure Density and Modeling
This ionic liquid's high-pressure density data is crucial for developing robust models for process simulation in separation applications. Its low viscosity and high thermal stability enhance performance in various applications, particularly in high pressure and temperature ranges. This data has been successfully modeled using the Perturbed-Chain Statistical Association Fluid Theory (PC-SAFT), contributing to the development of more efficient industrial processes (Navarro et al., 2020).
Interaction with Organic Compounds
Studies have shown that most organic compounds exhibit a stronger affinity to 1-butyl-4-methylpyridinium tricyanomethanide compared to other tricyanomethanide-based ionic liquids. This suggests its potential in applications requiring the dissolution of organic compounds, facilitated by its unique interaction properties (Lukoshko, Mutelet, & Domańska, 2015).
Pyridine Separation from Heptane
This ionic liquid has been used in the extraction of pyridine, a nitrogen compound, from heptane. Its excellent selectivity and high distribution ratio, along with negligible vapor pressure and immiscibility with gasoline and diesel, make it highly effective for this purpose. This research offers insights into its application in the purification and separation processes in the fuel industry (Domańska & Lukoshko, 2015).
Thermodynamic Properties with Water
The mixture of 1-butyl-4-methylpyridinium tricyanomethanide with water has been examined for its thermodynamic properties, important for applications in absorption heat transformers and similar processes. The detailed study of isothermal vapor–liquid equilibria, densities, excess enthalpies, and heat capacities of this mixture contributes to a better understanding of its potential use in various industrial applications (Ayad, Di Pietro, Mutelet, & Negadi, 2021).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-4-methylpyridinium tricyanomethanide. For instance, temperature can affect its thermodynamic properties with water . Additionally, the presence of other substances (like CO2 or pyridine) in the environment can influence its solubility and therefore its efficacy.
properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C4N3/c1-3-4-7-11-8-5-10(2)6-9-11;5-1-4(2-6)3-7/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMDZJTQQXDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(=C(C#N)C#N)=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylpyridinium tricyanomethanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)